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Compound of Interest

Compound Name: S,S-Dimethyl sulfoximine

Cat. No.: B075141 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of S,S-dimethyl
sulfoximine and its derivatives as versatile building blocks and ligands in transition metal

catalysis. The unique electronic and steric properties of the sulfoximine moiety make it a

valuable functional group in the design of catalysts for a variety of organic transformations,

including cross-coupling and asymmetric reactions. This document details synthetic protocols

for the functionalization of S,S-dimethyl sulfoximine and its application in catalysis, supported

by quantitative data and visual workflows.

Functionalization of the Sulfoximine Core: Key to
Ligand Development
The utility of S,S-dimethyl sulfoximine in transition metal catalysis often begins with its

functionalization. The nitrogen and α-carbon atoms of the sulfoximine can be readily modified

to introduce coordinating groups or to tune the steric and electronic properties of the resulting

ligand. The following sections detail established protocols for these crucial transformations.

Copper-Catalyzed N-Arylation of NH-Sulfoximines
The introduction of an aryl group on the nitrogen atom of a sulfoximine is a common strategy

for creating bidentate ligands. Copper-catalyzed N-arylation has emerged as an efficient

method for this transformation.
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Entry Aryl Halide Method Product Yield (%)

1 Iodobenzene A

N-phenyl-S-

methyl-S-

phenylsulfoximin

e

95

2 4-Iodotoluene A

N-(4-tolyl)-S-

methyl-S-

phenylsulfoximin

e

92

3 4-Iodoanisole A

N-(4-

methoxyphenyl)-

S-methyl-S-

phenylsulfoximin

e

88

4 Bromobenzene B

N-phenyl-S-

methyl-S-

phenylsulfoximin

e

85

5 4-Bromotoluene B

N-(4-tolyl)-S-

methyl-S-

phenylsulfoximin

e

82

Data compiled from studies on analogous sulfoximine systems. Yields are indicative of the

general efficiency of the methods.

Method A: For Aryl Iodides[1][2]

A dry Schlenk tube is charged with the NH-sulfoximine (1.0 equiv), aryl iodide (2.0 equiv),

copper(I) iodide (CuI, 10 mol%), cesium carbonate (Cs₂CO₃, 2.5 equiv), and N,N'-

dimethylethylenediamine (DMEDA, 20 mol%). Toluene is added as the solvent, and the mixture

is heated to 110 °C for 18-22 hours under an argon atmosphere. After cooling to room

temperature, the reaction mixture is diluted with dichloromethane and washed with aqueous
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ammonia. The organic layer is dried over sodium sulfate, filtered, and concentrated under

reduced pressure. The crude product is purified by column chromatography on silica gel.

Method B: For Aryl Bromides (One-Pot, Two-Steps)[1][2]

Under an argon atmosphere, a dry Schlenk tube is charged with the aryl bromide (2.0 equiv),

CuI (10 mol%), DMEDA (20 mol%), and sodium iodide (NaI, 4.0 equiv). Degassed dioxane is

added, and the mixture is heated to 110 °C for 18-22 hours. The mixture is then cooled, and

the NH-sulfoximine (1.0 equiv) and Cs₂CO₃ (2.5 equiv) are added. The reaction mixture is then

heated at 110 °C for an additional 20 hours. Workup and purification are performed as

described in Method A.
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Workflow for Copper-Catalyzed N-Arylation of Sulfoximines

Reaction Setup

Reaction

Workup & Purification

Charge Schlenk tube with:
- NH-Sulfoximine

- Aryl Halide
- CuI, Cs2CO3 (or NaI for bromides)

- DMEDA

Add Toluene (for iodides)
or Dioxane (for bromides)

Heat at 110°C
(18-22h)

For Aryl Bromides:
Add Sulfoximine and Cs2CO3

and heat for another 20h

Method B

Cool to Room Temperature

Dilute with CH2Cl2
Wash with aq. NH3

Dry (Na2SO4), Filter,
and Concentrate

Purify by Column
Chromatography

end

Final N-arylated
Sulfoximine Product

Click to download full resolution via product page

Caption: General workflow for the copper-catalyzed N-arylation of NH-sulfoximines.
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Palladium-Catalyzed α-Arylation of Sulfoximines
Functionalization at the α-carbon of S,S-dimethyl sulfoximine allows for the introduction of

aryl groups, which can serve as part of a larger ligand scaffold. Palladium catalysis is a

powerful tool for this C-C bond formation.

Entry Aryl Bromide Yield (%)

1 Phenyl bromide 75

2 4-Methylphenyl bromide 80

3 4-Methoxyphenyl bromide 72

4 4-Chlorophenyl bromide 65

5 2-Methylphenyl bromide 55

Data represents typical yields for the α-arylation of an N-benzoyl protected S-methyl

sulfoximine derivative.[3]

To a solution of the N-benzoyl sulfoximine ethyl ester (1.0 equiv) and the aryl bromide (1.2

equiv) in dioxane are added sodium tert-butoxide (NaOt-Bu, 3.0 equiv), palladium(II) acetate

(Pd(OAc)₂, 3 mol%), and tricyclohexylphosphine (PCy₃, 9 mol%). The reaction mixture is

heated to reflux under an inert atmosphere until the starting material is consumed (monitored

by TLC). After cooling to room temperature, the mixture is diluted with diethyl ether and filtered

through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column

chromatography to afford the α-arylated sulfoximine.
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Palladium-Catalyzed α-Arylation of a Sulfoximine

N-Protected Sulfoximine Aryl Bromide
Pd(OAc)2

PCy3
NaOt-Bu Dioxane (reflux)

α-Arylated Sulfoximine

Click to download full resolution via product page

Caption: General scheme for the Pd-catalyzed α-arylation.

Synthesis of NH-Sulfoximines: Precursors to
Ligands
The parent NH-sulfoximines are the primary starting materials for the synthesis of more

complex ligands. Rhodium-catalyzed imination of sulfoxides provides a direct and efficient

route to these valuable precursors.

Rhodium-Catalyzed Imination of Sulfoxides
This method allows for the direct conversion of sulfoxides to NH-sulfoximines, often with high

yields and good functional group tolerance.

To a suspension of the sulfoxide (1.0 equiv), a carbamate (e.g., prop-2-yn-1-yl carbamate, 1.7

equiv), and magnesium oxide (MgO, 4.0 equiv) in toluene is added Rh₂(esp)₂ (2.0 mol%).

Phenyliodine diacetate (PhI(OAc)₂, 1.7 equiv) is then added, and the resulting mixture is stirred

at 30 °C for 16 hours. The reaction mixture is then diluted with dichloromethane, filtered

through Celite, and concentrated under reduced pressure. The crude product is purified by

flash column chromatography to yield the corresponding N-protected sulfoximine, which can be

deprotected to the free NH-sulfoximine.
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Workflow for Rhodium-Catalyzed Sulfoximine Synthesis

Combine Sulfoxide, Carbamate,
MgO, and Rh2(esp)2 in Toluene

Add PhI(OAc)2

Stir at 30°C for 16h

Dilute with CH2Cl2,
Filter through Celite,

Concentrate

Column Chromatography

N-Protected Sulfoximine

Deprotection Step

NH-Sulfoximine
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Factors Influencing Asymmetric Hydrogenation

Chiral Sulfoximine
P,N Ligand Structure

Catalytic Performance

Iridium Catalyst Precursor Quinoline Substrate
Reaction Conditions

(Solvent, Pressure, Temp.)

Conversion / Yield Enantiomeric Excess (ee)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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